molecular formula C68H90N18O14 B1592956 Histrelin acetate CAS No. 220810-26-4

Histrelin acetate

Cat. No. B1592956
M. Wt: 1383.6 g/mol
InChI Key: OWAUGAMNPZHEOJ-YKZVIGSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Histrelin acetate, also known as histrelin and histrelin-acetate, is a synthetic nonapeptide agonist of the gonadotropin-releasing hormone (GnRH) receptor. It is used as a therapeutic agent for the treatment of endometriosis, uterine fibroids, prostate cancer, and precocious puberty. Histrelin acetate was developed in the 1990s by the pharmaceutical company Takeda and is now widely used in clinical practice. Histrelin acetate is a potent agonist of the GnRH receptor and has been shown to be a safe and effective treatment for the medical conditions mentioned above.

Scientific Research Applications

Histrelin acetate, also known as Histrelin, is a nonapeptide analogue of gonadotropin-releasing hormone (GnRH) with added potency . It acts on particular cells of the pituitary gland called gonadotropes, stimulating these cells to release luteinizing hormone and follicle-stimulating hormone . Here are some of its applications:

  • Treatment of Prostate Cancer

    • Application : Histrelin is used to treat hormone-sensitive cancers of the prostate in men . It was initially developed to reduce testosterone to castration levels in patients with advanced prostate cancer .
    • Method : Histrelin is administered as an implant delivering continuous therapeutic doses . The implant is non-biodegradable, diffusion-controlled, hydrogel polymer reservoirs containing histrelin acetate that need to be replaced every 52 weeks .
    • Results : The treatment has been found to be effective in reducing testosterone levels, thereby helping in the palliative treatment of advanced prostate cancer .
  • Treatment of Central Precocious Puberty

    • Application : Histrelin has been proven to be highly effective in treating central precocious puberty in children . GnRH agonists are the first line of treatment for children with central precocious puberty due to their capacity to reduce LH levels and the concentration of sex steroids .
    • Method : Histrelin is administered as a 12-month subcutaneous implant (Supprelin LA) for central precocious puberty .
    • Results : The treatment has been found to be effective in reducing LH levels and the concentration of sex steroids, thereby helping in the treatment of central precocious puberty .

properties

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H86N18O12.C2H4O2/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47;1-2(3)4/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71);1H3,(H,3,4)/t47-,48-,49-,50-,51-,52-,53+,54-,55-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAUGAMNPZHEOJ-YKZVIGSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H90N18O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176580
Record name Histrelin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1383.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Supprelin

CAS RN

220810-26-4
Record name Histrelin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 220810-26-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Histrelin acetate
Reactant of Route 2
Histrelin acetate
Reactant of Route 3
Histrelin acetate
Reactant of Route 4
Histrelin acetate
Reactant of Route 5
Histrelin acetate
Reactant of Route 6
Histrelin acetate

Citations

For This Compound
480
Citations
N Shore, MS Cookson, MC Gittelman - BJU international, 2012 - Wiley Online Library
… This study demonstrated the safety and efficacy of the histrelin acetate implant over successive one year treatment cycles for up to four years in an open-label extension trial. …
P Schlegel - Bju International, 2009 - Wiley Online Library
… This paper focuses on the pharmacodynamic and pharmacokinetic properties of the histrelin acetate sc implant in the treatment of advanced prostate cancer. The registration of new …
B KV Krishnaraj, A Adhikari, D Taha… - Journal of the …, 2019 - academic.oup.com
… Introduction The Histrelin acetate implant (50 mg) has been used widely in the treatment of … She was started on Leuprolide depot injections and later had a Histrelin acetate implant …
Number of citations: 2 academic.oup.com
SN de Oliveira, L Canuto, LGTM Segabinazzi, JA Dell… - Theriogenology, 2019 - Elsevier
… analogue, histrelin acetate, has also been described as an ovulation-inducing agent in mares [[37], [38], [39]]. The aim of the present study was to evaluate the use of histrelin acetate as …
Number of citations: 11 www.sciencedirect.com
E Barrera, R Locks, J Kremen, R Yu - Journal of Pediatric Urology, 2023 - Elsevier
… In addition, we describe the previously unpublished surgical approach of combined TESE and Histrelin Acetate (Supprelin) subcutaneous implantation for pubertal suppression, which …
Number of citations: 2 www.sciencedirect.com
S Woolen, C Holzmeyer, E Nesbitt, PF Siami - Prostate Cancer, 2014 - hindawi.com
… of subcutaneous abdominal histrelin acetate implants that … the subcutaneous abdominal histrelin acetate implant. Results. … the histrelin acetate. Conclusion. Subcutaneous abdominal …
Number of citations: 4 www.hindawi.com
LA Silverman, X Han, H Huang, AM Near… - Journal of Pediatric …, 2021 - degruyter.com
Objectives Gonadotropin-releasing hormone analogs are the treatment of choice for central precocious puberty (CPP). This study characterizes patients treated with histrelin implant or …
Number of citations: 2 www.degruyter.com
SN Oliveira, LGTM Segabinazzi, L Canuto… - Journal of Equine …, 2020 - Elsevier
… to compare the efficiency of histrelin acetate (GnRH analog) … group), saline; G1, 250 μg of histrelin acetate; G2, 2500 IU of hCG. … In conclusion, both histrelin acetate and hCG at the used …
Number of citations: 3 www.sciencedirect.com
ED Crawford - BJU international, 2009 - Wiley Online Library
… ) and once-yearly (histrelin acetate) products have become available. Histrelin acetate is the only … This manuscript reviews the efficacy and tolerability of the once-yearly histrelin acetate …
M Jacobs, A Trejo-Rosas, K Connelly - Journal of Adolescent Health, 2023 - jahonline.org
… The histrelin acetate subcutaneous implant for pubertal suppression is a good option for … More work is needed to assess those who did not choose histrelin acetate for their route of …
Number of citations: 0 www.jahonline.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.